molecular formula C14H7F5O2 B6399778 3-(2,4-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261990-88-8

3-(2,4-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6399778
CAS RN: 1261990-88-8
M. Wt: 302.20 g/mol
InChI Key: GEXMCXXKIJWKBI-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-5-trifluoromethylbenzoic acid, or DFTBA, is an important organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 324.24 g/mol and a melting point of 81-83°C. DFTBA has a wide variety of uses, including in the synthesis of pharmaceuticals and other compounds, as well as in biochemical and physiological studies.

Mechanism of Action

The exact mechanism of action of DFTBA is not yet fully understood. However, it is believed that the compound binds to and modulates the activity of various proteins and enzymes in the body. It is also believed to interact with certain receptors in the body, which may be involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
DFTBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to have anti-inflammatory and analgesic effects, as well as to reduce the production of pro-inflammatory cytokines. In addition, DFTBA has been shown to have neuroprotective effects, and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

DFTBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized. In addition, it has a wide range of uses in various scientific research applications. However, there are some limitations to using DFTBA in laboratory experiments. It is a relatively unstable compound, and is sensitive to light and heat. In addition, it is toxic and should be handled with caution.

Future Directions

There are several potential future directions for the use of DFTBA in scientific research. One potential direction is to further investigate its use in the synthesis of pharmaceuticals and other compounds. Another potential direction is to investigate its mechanism of action and biochemical and physiological effects in greater detail. In addition, further research could be done to explore the potential therapeutic applications of DFTBA, such as its use in the treatment of various diseases and conditions. Finally, research could be done to investigate the potential toxicity and safety of DFTBA, as well as to explore new methods of synthesis.

Synthesis Methods

DFTBA can be synthesized by reacting 2,4-difluorobenzaldehyde with trifluoromethylbenzoyl chloride in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate. The resulting product is then isolated by recrystallization from a suitable solvent.

Scientific Research Applications

DFTBA is used in a wide variety of scientific research applications, including in the synthesis of pharmaceuticals and other compounds, as well as in biochemical and physiological studies. It has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of other compounds, such as dyes and fragrances. In addition, DFTBA has been used in biochemical and physiological studies to investigate the effects of various drugs and compounds on the human body.

properties

IUPAC Name

3-(2,4-difluorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-10-1-2-11(12(16)6-10)7-3-8(13(20)21)5-9(4-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXMCXXKIJWKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689604
Record name 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261990-88-8
Record name 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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